![molecular formula C12H17N3O3S B2845178 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1797876-00-6](/img/structure/B2845178.png)
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide in lab experiments is its potential therapeutic applications. However, one of the limitations is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide. One potential direction is to investigate its potential use in the treatment of other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to develop more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and to optimize the dosage and administration of the compound.
Synthesis Methods
The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide involves the reaction of 2-amino-2-methyl-1-propanol with 2-bromo-5-methylthiophene, followed by the reaction with 1-(methoxycarbonyl)-2-methylimidazole. The final product is obtained through the purification process using column chromatography.
Scientific Research Applications
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-8-3-4-10(19-8)9(18-2)7-14-12(17)15-6-5-13-11(15)16/h3-4,9H,5-7H2,1-2H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCZFIOTWCXXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)N2CCNC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide |
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